molecular formula C15H26N2O2S B2607838 N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide CAS No. 2380172-70-1

N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide

Cat. No.: B2607838
CAS No.: 2380172-70-1
M. Wt: 298.45
InChI Key: JAZUQLDCUSIZFN-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide is a chemical compound with the molecular formula C15H26N2O2S and a molecular weight of 298.45 g/mol

Preparation Methods

The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide involves several steps. One common synthetic route starts with the preparation of the morpholine and thiane intermediates. These intermediates are then reacted with a suitable alkylating agent to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include secondary amines and alcohols.

    Substitution: Substitution reactions can occur at the morpholine or thiane rings. Common reagents used in these reactions include halogens, alkyl halides, and nucleophiles.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding.

    Medicine: this compound has potential applications in drug discovery and development. Its structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects.

    Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide can be compared with other similar compounds, such as:

    N-Methylmorpholine: This compound is a cyclic tertiary amine used as a base catalyst in various chemical reactions.

    Thiadiazole Derivatives: These compounds are known for their antimicrobial activity and are used in medicinal chemistry.

The uniqueness of this compound lies in its combination of morpholine, thiane, and pentenamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-2-3-4-14(18)16-13-15(5-11-20-12-6-15)17-7-9-19-10-8-17/h2H,1,3-13H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZUQLDCUSIZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1(CCSCC1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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